molecular formula C21H22N2 B3259745 (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine CAS No. 324047-70-3

(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine

Cat. No.: B3259745
CAS No.: 324047-70-3
M. Wt: 302.4 g/mol
InChI Key: OSNKTPRQRNOZIK-NHCUHLMSSA-N
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Description

(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine is a chiral diamine compound with significant applications in various fields of chemistry. It is characterized by its two phenyl groups and a benzyl group attached to the ethylenediamine backbone, making it a valuable ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (1R,2R)-1,2-diphenylethylenediamine.

    Benzylation: The primary amino groups of (1R,2R)-1,2-diphenylethylenediamine are benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Benzyl chloride, sodium hydroxide; reactions are conducted in organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Imines, amides

    Reduction: Secondary amines

    Substitution: Various benzyl derivatives

Scientific Research Applications

(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine has numerous applications in scientific research:

    Chemistry: It is widely used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a chiral selector in chromatographic techniques.

    Industry: The compound is employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine primarily involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then participate in catalytic cycles to produce enantiomerically enriched products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and asymmetric induction.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylethylenediamine: Lacks the benzyl group but shares the ethylenediamine backbone.

    (1R,2R)-Cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of phenyl groups.

    (1R,2R)-1,2-Diphenylethane-1,2-diol: Similar structure but with hydroxyl groups instead of amino groups.

Uniqueness

(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine is unique due to its benzyl group, which enhances its steric and electronic properties, making it a more effective chiral ligand in asymmetric catalysis compared to its analogs.

Properties

IUPAC Name

(1R,2R)-N'-benzyl-1,2-diphenylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKTPRQRNOZIK-NHCUHLMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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